molecular formula C16H11N3O10S2 B12530505 2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid CAS No. 653600-13-6

2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid

Cat. No.: B12530505
CAS No.: 653600-13-6
M. Wt: 469.4 g/mol
InChI Key: QKPZHUNNHHLEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various quinoline and benzoic acid derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to participate in diverse biochemical reactions, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid apart is its combination of functional groups, which endows it with unique reactivity and a broad spectrum of applications. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

653600-13-6

Molecular Formula

C16H11N3O10S2

Molecular Weight

469.4 g/mol

IUPAC Name

2-hydroxy-3-[(8-hydroxy-6-sulfoquinolin-7-yl)diazenyl]-5-sulfobenzoic acid

InChI

InChI=1S/C16H11N3O10S2/c20-14-9(16(22)23)5-8(30(24,25)26)6-10(14)18-19-13-11(31(27,28)29)4-7-2-1-3-17-12(7)15(13)21/h1-6,20-21H,(H,22,23)(H,24,25,26)(H,27,28,29)

InChI Key

QKPZHUNNHHLEIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C(=C2N=C1)O)N=NC3=CC(=CC(=C3O)C(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.